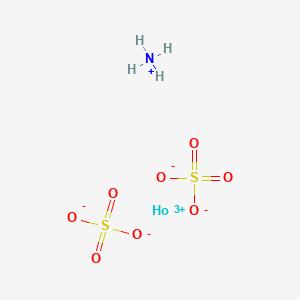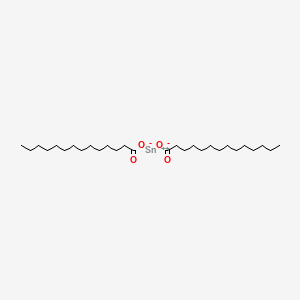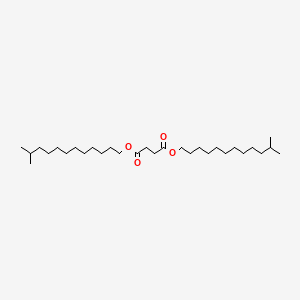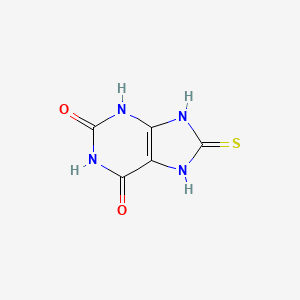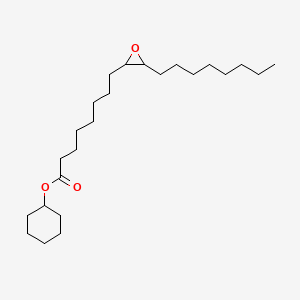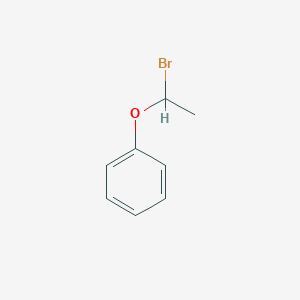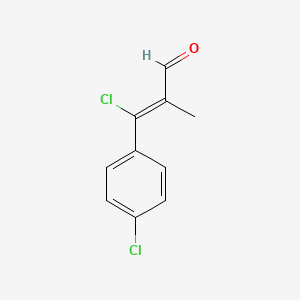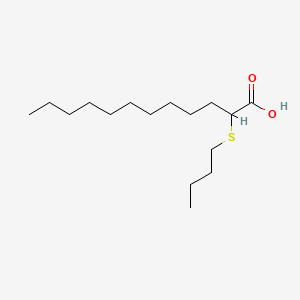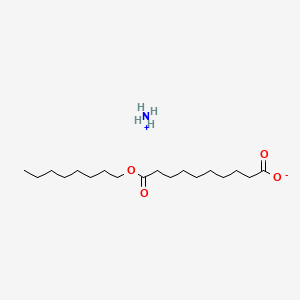
Ammonium octyl sebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium octyl sebacate is an organic compound with the molecular formula C18H37NO4. It is the ammonium salt of octyl sebacate, which is derived from sebacic acid and octanol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium octyl sebacate can be synthesized through the esterification of sebacic acid with octanol, followed by neutralization with ammonium hydroxide. The reaction typically involves heating sebacic acid and octanol in the presence of a catalyst, such as sulfuric acid, to form octyl sebacate. The ester is then neutralized with ammonium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium octyl sebacate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sebacic acid and octanol.
Reduction: Reduction reactions can convert it back to its precursor alcohol and acid.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sebacic acid and octanol.
Reduction: Octyl alcohol and sebacic acid.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Ammonium octyl sebacate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used as a lubricant additive and in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of ammonium octyl sebacate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and fluidity. This interaction is primarily due to the amphiphilic nature of the compound, which allows it to integrate into lipid bilayers . In industrial applications, its mechanism of action as a lubricant involves reducing friction and wear between surfaces .
Vergleich Mit ähnlichen Verbindungen
Dioctyl Sebacate: Similar in structure but lacks the ammonium group.
Octyl Quaternary Ammonium Compounds: Similar in having an octyl group but differ in their functional groups.
Uniqueness: Ammonium octyl sebacate is unique due to its combination of the ammonium group and the long alkyl chain, which imparts both ionic and hydrophobic characteristics. This dual nature makes it versatile for various applications, from biological systems to industrial formulations .
Eigenschaften
CAS-Nummer |
4913-33-1 |
|---|---|
Molekularformel |
C18H37NO4 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
azanium;10-octoxy-10-oxodecanoate |
InChI |
InChI=1S/C18H34O4.H3N/c1-2-3-4-5-10-13-16-22-18(21)15-12-9-7-6-8-11-14-17(19)20;/h2-16H2,1H3,(H,19,20);1H3 |
InChI-Schlüssel |
VWQKWLCSQYSUDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CCCCCCCCC(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


